Beclabuvir

Description

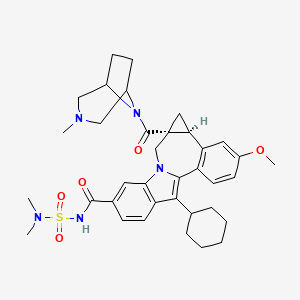

This compound is a non-nucleoside, polymerase inhibitor of the hepatitis C virus (HCV) nonstructural protein 5B (NS5B), a RNA-dependent RNA polymerase, with potential activity against HCV. Upon administration and after intracellular uptake, this compound allosterically binds to the non-catalytic Thumb 1 site of viral HCV NS5B polymerase and causes a decrease in viral RNA synthesis and replication. The HCV NS5B protein is essential for the replication of the viral HCV RNA genome. HCV is a small, enveloped, single-stranded RNA virus belonging to the Flaviviridae family.

Properties

CAS No. |

958002-33-0 |

|---|---|

Molecular Formula |

C36H45N5O5S |

Molecular Weight |

659.8 g/mol |

IUPAC Name |

(8S,10R)-19-cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-[(1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl]-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide |

InChI |

InChI=1S/C36H45N5O5S/c1-38(2)47(44,45)37-34(42)23-10-14-28-31(16-23)40-21-36(35(43)41-24-11-12-25(41)20-39(3)19-24)18-30(36)29-17-26(46-4)13-15-27(29)33(40)32(28)22-8-6-5-7-9-22/h10,13-17,22,24-25,30H,5-9,11-12,18-21H2,1-4H3,(H,37,42)/t24-,25+,30-,36-/m0/s1 |

InChI Key |

ZTTKEBYSXUCBSE-QDFUAKMASA-N |

Isomeric SMILES |

CN1CC2CCC(C1)N2C(=O)[C@]34CC3C5=C(C=CC(=C5)OC)C6=C(C7=C(N6C4)C=C(C=C7)C(=O)NS(=O)(=O)N(C)C)C8CCCCC8 |

Canonical SMILES |

CN1CC2CCC(C1)N2C(=O)C34CC3C5=C(C=CC(=C5)OC)C6=C(C7=C(N6C4)C=C(C=C7)C(=O)NS(=O)(=O)N(C)C)C8CCCCC8 |

Synonyms |

8-cyclohexyl-N-((dimethylamino)sulfonyl)-1,1a,2,12b-tetrahydro-11-methoxy-1a-((3-methyl-3,8-diazabicyclo(3.2.1)oct-8-yl)carbonyl)cycloprop(d)indolo(2,1-a)(2)benzazepine-5-carboxamide beclabuvir BMS-791325 |

Origin of Product |

United States |

Foundational & Exploratory

Beclabuvir's Mechanism of Action on HCV Polymerase: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the mechanism of action of Beclabuvir, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. It is intended for researchers, scientists, and drug development professionals working in the field of antiviral therapeutics. This document details the molecular interactions, quantitative inhibitory data, relevant experimental protocols, and visual representations of the drug's mechanism and associated research workflows.

Core Mechanism of Allosteric Inhibition

This compound is a potent, non-nucleoside inhibitor (NNI) that targets the HCV RNA-dependent RNA polymerase (NS5B), an essential enzyme for viral replication. Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, this compound binds to a distinct and highly conserved allosteric site.

This allosteric site is located in a region known as thumb pocket 1 of the NS5B polymerase. The binding of this compound to this pocket induces a significant conformational change in the tertiary structure of the enzyme. This structural rearrangement ultimately prevents the polymerase from adopting the correct conformation required for initiating RNA synthesis, thereby halting viral replication.

The following diagram illustrates the allosteric inhibition mechanism of this compound on the HCV NS5B polymerase.

Caption: Allosteric inhibition of HCV NS5B polymerase by this compound.

Quantitative Inhibitory Data

The antiviral activity of this compound has been quantified using various in vitro assays. The most common metrics are the half-maximal inhibitory concentration (IC50) from enzymatic assays and the half-maximal effective concentration (EC50) from cell-based replicon assays. The binding affinity is often expressed as the inhibitor constant (Ki).

| Parameter | HCV Genotype | Value | Assay Type | Reference |

| IC50 | 1a | 0.021 µM | NS5B Polymerase Assay | |

| 1b | 0.018 µM | NS5B Polymerase Assay | ||

| EC50 | 1a | 0.015 µM | Subgenomic Replicon Assay | |

| 1b | 0.004 µM | Subgenomic Replicon Assay | ||

| Ki | 1b | 0.023 µM | Enzyme Kinetic Analysis |

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental protocols. The following sections provide detailed methodologies for these assays.

HCV NS5B Polymerase Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified recombinant HCV NS5B polymerase.

Methodology:

-

Protein Expression and Purification: Recombinant HCV NS5B polymerase (e.g., from genotype 1b) is expressed in E. coli and purified using affinity chromatography.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT), a template RNA, and NTPs (including a labeled NTP, such as [α-32P]GTP).

-

Compound Incubation: Serial dilutions of this compound (or a vehicle control) are pre-incubated with the purified NS5B enzyme.

-

Reaction Initiation and Termination: The polymerization reaction is initiated by the addition of the NTPs and template RNA. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C) and then terminated by the addition of a stop solution (e.g., EDTA).

-

Product Quantification: The radiolabeled RNA product is separated from unincorporated NTPs (e.g., by filter binding or gel electrophoresis), and the amount of incorporated radioactivity is quantified using a scintillation counter or phosphorimager.

-

Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

The following diagram illustrates the experimental workflow for the HCV NS5B polymerase inhibition assay.

The Discovery and Synthesis of Beclabuvir (BMS-791325): A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Beclabuvir (BMS-791325) is a potent, allosteric inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Its discovery and development represent a significant advancement in the treatment of chronic HCV infection, particularly as a component of combination therapies. This document provides a detailed technical overview of the discovery, mechanism of action, synthesis, and key experimental protocols related to this compound.

Discovery and Optimization

The development of this compound was the result of extensive structure-activity relationship (SAR) studies aimed at optimizing a novel class of indolobenzazepine inhibitors of the HCV NS5B polymerase.[1] The research, conducted by Bristol-Myers Squibb, navigated challenges related to off-target activities and physicochemical properties to identify a clinical candidate with superior antiviral, safety, and pharmacokinetic profiles.[1][2]

A pivotal moment in the discovery process was the strategic decision to move away from a highly potent but physiochemically problematic series of compounds. Instead, researchers focused on a series with lower molecular weight and potency, which ultimately proved more fruitful.[1] Through iterative cycles of analog design, including the introduction of progressive conformational constraints, off-target liabilities such as human pregnane X receptor (hPXR) transactivation were successfully addressed.[2] This led to the identification of a class of alkyl-bridged piperazine carboxamides, from which this compound emerged as the most promising candidate.[1][2]

Mechanism of Action

This compound is a non-nucleoside inhibitor of the HCV NS5B polymerase, an enzyme essential for the replication of the viral RNA genome.[3][4] Unlike nucleoside inhibitors that target the enzyme's active site, this compound binds to an allosteric site known as the "thumb 1" site.[3][4][5] This binding event induces a conformational change in the polymerase, ultimately inhibiting its function and suppressing viral RNA synthesis and replication.[3][4]

Synthesis of this compound

The large-scale synthesis of this compound is a convergent process, characterized by the use of asymmetric catalysis and a palladium-catalyzed intramolecular direct arylation to construct the core structure. The overall synthesis is achieved in 12 linear steps with five isolations, resulting in an 8% overall yield.[6][7][8][9][10]

Key features of the synthesis include:

-

Asymmetric Catalysis : A chiral cyclopropane fragment is generated using asymmetric catalysis, establishing a key stereocenter.[6][7]

-

Convergent Coupling : This chiral fragment is coupled with an indole fragment via an alkylation reaction.[6][10]

-

Intramolecular Direct Arylation : A palladium-catalyzed reaction efficiently constructs the central seven-membered ring.[6][7][10]

A significant step in the synthesis is the rhodium-catalyzed asymmetric cyclopropanation of a styrene derivative, which proceeds with high yield and enantiomeric excess.[8][9] Another critical transformation is the intramolecular Heck reaction to form the seven-membered ring.[8][9]

Quantitative Data

Table 1: In Vitro Activity of this compound

| Assay Type | HCV Genotype | Value | Reference |

| IC50 | 1, 3, 4, 5 | < 28 nM | [5] |

| EC50 | 1a | 3 nM | [11] |

| EC50 | 1b | 6 nM | [11] |

| EC50 | 3a, 4a, 5a | 3 - 18 nM | [11] |

| CC50 | Huh-7 cells | 25 µM | [1] |

Table 2: Pharmacokinetic Parameters of a this compound Analog in Rats

| Parameter | Value |

| Dose | 2 mg/kg (oral) |

| Bioavailability (F) | 69% |

| Half-life (t1/2) | 1.3 ± 0.7 h |

| Data for a closely related analog, as presented in the initial discovery literature.[1] |

Table 3: Clinical Efficacy of this compound-Based Regimens (SVR12*)

| Regimen | HCV Genotype | Patient Population | SVR12 Rate | Reference |

| DCV + ASV + BCV | 1 | Treatment-Naïve | 90% | [12] |

| DCV + ASV + BCV | 1a | Treatment-Naïve | 90% | [12] |

| DCV + ASV + BCV | 1b | With RAS | 100% | [13] |

| DCV + ASV + BCV | 1b | Without RAS | >99% | [13] |

| DCV + ASV + BCV | 1a | With RAS (no RBV) | 54% | [13] |

| DCV + ASV + BCV | 1a | Without RAS (no RBV) | 92% | [13] |

| *SVR12: Sustained Virologic Response at 12 weeks post-treatment. DCV: Daclatasvir; ASV: Asunaprevir; BCV: this compound; RBV: Ribavirin; RAS: Resistance-Associated Substitutions. |

Experimental Protocols

Biochemical Enzyme Assay (IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the HCV NS5B polymerase.

Methodology:

-

Enzyme Preparation: Recombinant wild-type NS5B (genotype 1b, Con1) with a C-terminal deletion of 18 amino acids is used.[1]

-

Reaction Mixture: The assay is performed in a reaction mixture containing the purified NS5B enzyme, a template RNA, and a mixture of ribonucleotides including a radiolabeled nucleotide (e.g., [33P]GTP).

-

Compound Incubation: The enzyme is pre-incubated with varying concentrations of this compound.

-

Reaction Initiation: The polymerization reaction is initiated by the addition of the nucleotides.

-

Detection: The incorporation of the radiolabeled nucleotide into the newly synthesized RNA strand is measured using a scintillation proximity assay (SPA).[1] In this assay, the biotinylated template RNA binds to streptavidin-coated SPA beads, bringing any newly synthesized, radiolabeled RNA into close proximity, which generates a detectable signal.

-

Data Analysis: The concentration of this compound that inhibits 50% of the polymerase activity (IC50) is calculated from the dose-response curve.

Cell-Based Replicon Assay (EC50 Determination)

This assay measures the potency of a compound in inhibiting HCV RNA replication within a cellular environment.

Methodology:

-

Cell Line: Human hepatocyte-derived cells (Huh-7) that constitutively express a sub-genomic HCV RNA replicon (e.g., from genotype 1a or 1b) are used.[1] These replicons contain the HCV nonstructural proteins required for RNA replication.

-

Compound Treatment: Replicon-containing cells are seeded in microtiter plates and treated with serial dilutions of this compound for a defined period (e.g., 72 hours).

-

Measurement of Replication: The inhibition of viral RNA replication is determined. This can be done directly by quantifying HCV RNA levels (e.g., via RT-qPCR) or indirectly. An indirect method involves measuring the activity of the HCV NS3 protease, whose expression is dependent on replicon replication, using a fluorescence resonance energy transfer (FRET) assay.[1]

-

Cytotoxicity Assessment: In parallel, the cytotoxicity of the compound on the host cells is measured using a standard assay (e.g., MTS or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50).

-

Data Analysis: The 50% effective concentration (EC50), the concentration at which this compound inhibits 50% of HCV replication, is calculated. The therapeutic index is then determined as the ratio of CC50 to EC50.[1]

Conclusion

The discovery and synthesis of this compound exemplify a successful modern drug development campaign characterized by strategic decision-making, iterative optimization, and advanced synthetic chemistry. As a potent allosteric inhibitor of the HCV NS5B polymerase, this compound has become a valuable component of combination therapies for chronic hepatitis C, offering a high barrier to resistance and excellent clinical efficacy, particularly for patients with HCV genotype 1b infection.[13][14]

References

- 1. Discovery of this compound: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C36H45N5O5S | CID 56934415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. thieme-connect.com [thieme-connect.com]

- 9. [PDF] Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. medkoo.com [medkoo.com]

- 12. Daclatasvir + asunaprevir + this compound ± ribavirin for chronic HCV genotype 1-infected treatment-naive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pooled analysis of HCV genotype 1 resistance-associated substitutions in NS5A, NS3 and NS5B pre-and post-treatment with 12 weeks of daclatasvir, asunaprevir and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

Beclabuvir Structure-Activity Relationship Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beclabuvir (BMS-791325) is a potent, allosteric non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] Its discovery was the culmination of extensive structure-activity relationship (SAR) studies aimed at optimizing a novel class of indolobenzazepine-based compounds. This technical guide provides a detailed overview of the SAR studies that led to the identification of this compound, including quantitative data on key analogs, detailed experimental protocols for the assays used in its evaluation, and visualizations of the underlying biological and experimental workflows. This compound is an allosteric inhibitor that binds to the "thumb" site 1 of the NS5B polymerase.[2]

Core Structure-Activity Relationship (SAR) Insights

The development of this compound involved a multi-stage optimization process, beginning with the exploration of indole and benzimidazole chemotypes and progressing through several generations of analogs to improve potency, pharmacokinetic properties, and off-target liability.

From Indole Precursors to Indolobenzazepines

Initial investigations focused on indole and benzimidazole chemotypes which exhibited modest antiviral activity in the genotype 1b replicon assay (EC50 values of 400 nM and 100 nM, respectively).[1] These early leads, however, presented structural and physicochemical liabilities that prompted further exploration. This led to the development of a series of indolobenzazepine analogs.

A significant breakthrough was the identification of the piperidine carboxamide 6 , which demonstrated moderate potency in both the NS5B enzyme assay and a genotype 1b replicon system, with a favorable therapeutic index.[1] Further optimization of this scaffold focused on introducing structural diversity at various vectors of the molecule.

Within the extended cinnamate series of these early analogs, compound 15 was a notable milestone, displaying exquisite potency with EC50 values of 10 nM and 8 nM against genotypes 1a and 1b, respectively.[1] However, this series was ultimately abandoned due to problematic physicochemical properties. A strategic decision was made to focus on a truncated version of the indolobenzodiazepine scaffold, which, although less potent initially, was considered more tractable for optimization.

Optimization of the Fused Aryl Moiety and Acid Isosteres

Subsequent efforts were directed at identifying optimal substituents on the fused aryl moiety of the indolobenzazepine core. The introduction of an N,N-dimethylsulfamide moiety as an acid isostere proved to be a particularly fruitful discovery. This modification not only modestly enhanced the antiviral activity but also addressed issues with glucuronidation observed in earlier analogs.[1] With the acylsulfamide analog 20 , potencies approaching 100 nM were achieved against the primary genotypes of interest, along with a significantly improved pharmacokinetic profile.[1] However, this compound exhibited poor aqueous solubility and significant activation of the human pregnane X receptor (hPXR), indicating a potential for drug-drug interactions.[1]

The introduction of a 4-methoxy-appended aryl group was found to be a preferred motif, significantly improving the potency of the analogs. Compound 21 was the first in a non-cinnamate series to achieve a potency of less than 100 nM in replicon assays.[1]

Introduction of Cyclopropyl and Piperazine Moieties

A key advancement in the SAR was the introduction of a cyclopropyl group, which, with the correct stereochemistry, was hypothesized to enhance activity based on modeling studies of the compound's binding in the thumb site of NS5B.[1] This modification also had the advantage of removing a potential Michael acceptor.[1]

The final critical evolution of the scaffold was the incorporation of alkyl-bridged piperazine carboxamides. This class of compounds demonstrated superior antiviral activity, safety, and pharmacokinetic properties, ultimately leading to the identification of this compound.[1] The piperazine moiety allowed for rapid and systematic exploration of the SAR.

Quantitative SAR Data

The following tables summarize the structure-activity relationship data for key analogs developed during the this compound discovery program.

Table 1: Early Indole and Indolobenzazepine Analogs

| Compound | Structure | Genotype 1b Replicon EC50 (nM) | Genotype 1a Replicon EC50 (nM) | CC50 (µM) |

| 1 (Indole) | [Structure not fully specified in source] | 400 | - | >8 |

| 2 (Benzimidazole) | [Structure not fully specified in source] | 100 | - | >2 |

| 15 (Extended Cinnamate) | [Structure not fully specified in source] | 8 | 10 | - |

| 20 (Acylsulfamide) | [Structure not fully specified in source] | ~100 | ~100 | >10 |

| 21 (4-Methoxy Aryl) | [Structure not fully specified in source] | <100 | - | - |

| 22 (Dimethylmorpholine) | [Structure not fully specified in source] | 40 | 40 | >10 |

Table 2: Cyclopropylindolobenzazepine Piperazine Carboxamide Derivatives

| Compound | R Group on Piperazine | Genotype 1b (FRET) EC50 (µM) | Genotype 1a (FRET) EC50 (µM) | Genotype 1b (FRET) +40% serum EC50 (µM) | CC50 (µM) |

| This compound | [Specific structure of this compound's piperazine substituent] | 0.003 | - | - | - |

| Analog 46 | Highly substituted morpholine | ~0.01 | ~0.01 | ~0.03 | - |

| Analog 47 | Related morpholine analog | - | - | - | - |

| Analog 48 | Related morpholine analog | - | - | - | - |

Table 3: Azetidine-Substituted Analogs and hPXR Activity

| Compound | Structure | hPXR IC50 (µM) |

| 50 | Less sterically demanding azetidine derivative | >10 |

| 51 | Less sterically demanding azetidine derivative | >10 |

| 54 | Larger aromatic moiety at 3-position of azetidine | - |

| 55 | Larger aromatic moiety at 3-position of azetidine | - |

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of this compound and its analogs involved multi-step synthetic routes. A key feature of the synthesis of later-stage analogs was a strategy that allowed for the introduction of the amine component of the carboxamide moiety in the final step, facilitating the rapid generation of diverse derivatives.

A general synthetic scheme for the cyclopropylindolobenzazepine core involved a tandem Michael addition and Horner-Wadsworth-Emmons alkylation-olefination procedure.[1] The cyclopropyl group was introduced using Corey-Chaykovsky conditions, followed by chiral resolution to obtain the desired enantiomer.[1] The final carboxamide analogs were then prepared by coupling the enantiomerically pure acid with the appropriate amine.

HCV Replicon Assay (Genotypes 1a and 1b)

This cell-based assay is a primary tool for evaluating the antiviral activity of compounds against HCV replication.

-

Cell Line: Huh-7 human hepatoma cells, which are highly permissive for HCV replication, are used.

-

Replicon Constructs: Stable cell lines are generated that harbor subgenomic HCV replicons for either genotype 1a or 1b. These replicons typically contain a reporter gene, such as luciferase, to quantify viral replication.

-

Assay Procedure:

-

Replicon-containing Huh-7 cells are seeded into 96-well or 384-well plates.

-

Compounds are serially diluted and added to the cells.

-

Plates are incubated for a defined period (e.g., 72 hours) to allow for HCV replication and the effect of the compound to manifest.

-

HCV replication is quantified by measuring the reporter gene activity (e.g., luciferase signal).

-

EC50 values are calculated from the dose-response curves.

-

-

Cytotoxicity Assessment: The cytotoxicity of the compounds in the host cells is determined in parallel, often using a metabolic indicator dye such as Alamar blue. This allows for the calculation of the 50% cytotoxic concentration (CC50) and the therapeutic index (CC50/EC50).

NS5B Polymerase Inhibition Assay (FRET-based)

This biochemical assay directly measures the inhibition of the HCV NS5B polymerase enzyme.

-

Enzyme: Recombinant wild-type NS5B from genotype 1b, often with a C-terminal truncation to improve solubility, is used.

-

Assay Principle: A fluorescence resonance energy transfer (FRET)-based assay is employed to monitor the polymerase activity. A labeled RNA template is used, and the incorporation of nucleotides by the polymerase leads to a change in the FRET signal.

-

Assay Procedure:

-

The NS5B enzyme is incubated with the test compound.

-

The RNA template and nucleotides (including a fluorescently labeled nucleotide) are added to initiate the reaction.

-

The reaction is allowed to proceed for a set time at an optimal temperature.

-

The change in FRET signal is measured using a plate reader.

-

IC50 values are determined from the dose-response curves.

-

-

Indirect Measurement in Replicon System: In the context of the replicon system, the reduction in HCV replication can be indirectly measured by monitoring the activity of the HCV NS3 protease using a FRET assay.[1]

Human Pregnane X Receptor (hPXR) Transactivation Assay

This assay is used to assess the potential of compounds to cause drug-drug interactions by activating hPXR, a key regulator of drug-metabolizing enzymes.

-

Cell Line: A stable cell line, such as HepG2, is used that co-expresses human PXR and a reporter gene (e.g., luciferase) under the control of a PXR-responsive promoter (e.g., from the CYP3A4 gene).

-

Assay Procedure:

-

The cells are treated with the test compounds.

-

If a compound activates hPXR, it will bind to the receptor, leading to the transactivation of the reporter gene.

-

The reporter gene expression is quantified (e.g., by measuring luciferase activity).

-

IC50 values for PXR activation are determined from the dose-response curves.

-

Visualizations

Caption: A high-level overview of the structure-activity relationship workflow for the discovery of this compound.

Caption: Mechanism of action of this compound as an allosteric inhibitor of HCV NS5B polymerase.

Conclusion

The discovery of this compound is a testament to the power of iterative and rational drug design guided by comprehensive structure-activity relationship studies. Through a series of strategic chemical modifications, researchers were able to transform modestly active initial hits into a clinical candidate with a potent and well-balanced profile. This guide has provided an in-depth look at the SAR, the experimental methodologies employed, and the underlying mechanism of action, offering valuable insights for professionals in the field of antiviral drug discovery.

References

An In-depth Technical Guide to the Allosteric Binding Site of Beclabuvir on HCV NS5B

This guide provides a comprehensive technical overview of the allosteric binding site of Beclabuvir on the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. It is intended for researchers, scientists, and drug development professionals engaged in antiviral research and development. The document details the mechanism of action, quantitative binding data, key experimental methodologies, and the impact of resistance mutations.

Introduction to this compound and its Target: NS5B

Hepatitis C virus infection is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV NS5B polymerase is a crucial enzyme for the replication of the viral RNA genome, making it a prime target for antiviral therapy. This compound (BMS-791325) is a potent, non-nucleoside inhibitor (NNI) of the NS5B polymerase. Unlike nucleoside inhibitors that target the active site, this compound binds to an allosteric site, inducing a conformational change that inhibits the enzyme's function.

The Allosteric Binding Site: Thumb Site II

This compound binds to a distinct allosteric pocket on the NS5B enzyme known as Thumb Site II (or NNI Site B). This site is located approximately 35 Å away from the catalytic active site of the enzyme. The binding of this compound in this pocket locks the polymerase in a closed, inactive conformation. This allosteric inhibition prevents the necessary conformational changes for the initiation and elongation of the RNA chain, thereby halting viral replication.

Structural studies have revealed that the binding of this compound to Thumb Site II is characterized by interactions with several key amino acid residues. These interactions are crucial for the high affinity and specificity of the inhibitor. Key residues involved in the binding pocket include Proline 495 (P495), Proline 496 (P496), and Tyrosine 448 (Y448).

Mechanism of Allosteric Inhibition

The binding of this compound to Thumb Site II induces a non-competitive inhibition of NS5B. The mechanism does not compete with the binding of nucleotide triphosphates (NTPs) at the active site. Instead, it prevents the structural rearrangements required for the polymerase to transition from an initiation to an elongation complex.

Quantitative Binding and Activity Data

The antiviral activity of this compound has been quantified using various assays, primarily HCV replicon systems. The data below summarizes its potency against different HCV genotypes and the impact of a key resistance mutation.

| Parameter | HCV Genotype | Value | Assay Type |

| EC50 | Genotype 1a | 14 nM | Replicon Assay |

| EC50 | Genotype 1b | 3 nM | Replicon Assay |

| EC50 | Genotype 1b (P495L mutant) | 1,200 nM | Replicon Assay |

| Fold Change in EC50 | P495L vs. Wild-Type (1b) | ~400-fold | Replicon Assay |

| Ki | Genotype 1b (Wild-Type) | 0.027 µM | Enzyme Inhibition Assay |

EC50 (Half maximal effective concentration) values represent the concentration of the drug that inhibits 50% of viral replication in cell-based replicon assays. Ki (Inhibition constant) represents the inhibitor's binding affinity.

Key Experimental Protocols

The characterization of this compound's binding site and mechanism of action relies on several key experimental techniques.

HCV Replicon Assay

This cell-based assay is fundamental for determining the antiviral efficacy of compounds like this compound in a cellular context that mimics viral replication.

Objective: To measure the concentration at which a compound inhibits HCV RNA replication by 50% (EC50).

Methodology:

-

Cell Seeding: Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) are seeded into 96-well plates and allowed to adhere overnight. The replicon often contains a reporter gene, such as luciferase, for easy quantification.

-

Compound Dilution: A serial dilution of this compound is prepared in dimethyl sulfoxide (DMSO) and then further diluted in cell culture medium.

-

Treatment: The culture medium is removed from the cells and replaced with the medium containing the various concentrations of this compound. Control wells receive medium with DMSO only.

-

Incubation: Plates are incubated for 48-72 hours to allow for multiple rounds of replicon replication.

-

Quantification: The level of replication is quantified by measuring the reporter gene activity (e.g., luciferase assay). Cell viability is also assessed in parallel using an assay like CellTiter-Glo® to check for cytotoxicity.

-

Data Analysis: The luciferase signal is plotted against the drug concentration. A dose-response curve is fitted using a four-parameter logistic regression model to calculate the EC50 value.

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues that are critical for drug binding and to study the mechanism of drug resistance.

Objective: To introduce specific mutations (e.g., P495L) into the NS5B gene and assess their impact on this compound's activity.

Methodology:

-

Plasmid Template: A plasmid containing the wild-type NS5B gene sequence is used as a template.

-

Primer Design: Oligonucleotide primers are designed to be complementary to the template DNA but containing the desired mutation (e.g., changing the codon for Proline at position 495 to one for Leucine).

-

PCR Amplification: A polymerase chain reaction (PCR) is performed using the mutagenic primers and the plasmid template. The PCR amplifies the entire plasmid, incorporating the mutation.

-

Template Digestion: The parental, non-mutated plasmid DNA is digested using the DpnI restriction enzyme, which specifically targets methylated DNA (the parental plasmid is methylated, while the newly synthesized PCR product is not).

-

Transformation: The newly synthesized, mutated plasmids are transformed into competent E. coli for amplification.

-

Sequence Verification: The plasmids are isolated from the bacteria, and the NS5B gene is sequenced to confirm the presence of the desired mutation and the absence of any other unintended mutations.

-

Functional Analysis: The mutated NS5B can then be expressed and purified for enzymatic assays or used to generate mutant replicons for cell-based assays as described above.

X-ray Crystallography Workflow

Determining the high-resolution crystal structure of the NS5B-Beclabuvir complex is the definitive method for visualizing the binding site and interactions.

Resistance Profile

The primary resistance mutation associated with this compound is P495L , a substitution of Proline with Leucine at position 495 in the Thumb Site II binding pocket. This single amino acid change can reduce the susceptibility to this compound by several hundred-fold. The larger side chain of Leucine likely creates a steric hindrance that prevents the efficient binding of this compound in the allosteric pocket. The high barrier to resistance and the distinct binding site make this compound a valuable component of combination therapies, as it often retains activity against mutations that confer resistance to other classes of NS5B inhibitors.

In Vitro Characterization of Beclabuvir's Inhibitory Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beclabuvir (BCV), also known as BMS-791325, is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] As a key component of direct-acting antiviral (DAA) combination therapies, this compound has demonstrated significant efficacy in the treatment of chronic HCV infection, particularly genotype 1.[2] This technical guide provides an in-depth overview of the in vitro characterization of this compound's inhibitory profile, including its mechanism of action, inhibitory potency against various HCV genotypes and resistant variants, and its activity in combination with other DAAs. Detailed experimental protocols for key in vitro assays are also provided to facilitate further research and drug development efforts.

Mechanism of Action

This compound is an allosteric inhibitor that binds to a distinct non-catalytic site on the HCV NS5B polymerase known as thumb site 1.[3][4] This binding induces a conformational change in the enzyme, thereby inhibiting its ability to initiate RNA synthesis.[5] This allosteric mechanism of action distinguishes this compound from nucleoside inhibitors that act as chain terminators at the enzyme's active site. The high specificity of this compound for the viral polymerase, with no corresponding host cell analogue, contributes to its favorable safety profile.

Below is a diagram illustrating the Hepatitis C Virus replication cycle and the point of inhibition by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound in combination with asunaprevir and daclatasvir for hepatitis C virus genotype 1 infection: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of this compound: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pooled analysis of HCV genotype 1 resistance-associated substitutions in NS5A, NS3 and NS5B pre-and post-treatment with 12 weeks of daclatasvir, asunaprevir and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Beclabuvir in Direct-Acting Antiviral (DAA) Combinations: A Technical Guide

Introduction

The landscape of Hepatitis C Virus (HCV) treatment has been revolutionized by the advent of direct-acting antiviral (DAA) agents, which have enabled highly effective, all-oral, and interferon-free therapeutic regimens.[1] These therapies target specific viral proteins essential for HCV replication.[2][3] Beclabuvir (BCV), also known as BMS-791325, is a potent, allosteric non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[4][5][6] This document provides a comprehensive technical overview of this compound's mechanism of action, its synergistic role within DAA combination therapies, clinical efficacy, resistance profile, and key experimental methodologies used in its evaluation.

Mechanism of Action of this compound

This compound exerts its antiviral effect by targeting the HCV NS5B protein, an RNA-dependent RNA polymerase that is the catalytic core of the viral replicase complex and is essential for viral replication.[7] As a non-nucleoside inhibitor (NNI), this compound binds to a distinct allosteric site on the enzyme, away from the catalytic active site. Specifically, it binds to an allosteric site known as thumb site 1 of the NS5B polymerase.[6] This binding induces a conformational change in the enzyme, thereby inhibiting its ability to synthesize viral RNA. A key advantage of targeting NS5B is the absence of a similar host-cell polymerase, which is anticipated to reduce the risk of off-target side effects.[7]

The primary role of this compound is as a component of a multi-targeted DAA regimen. The strategy of combining agents with distinct mechanisms of action is critical for achieving high rates of viral eradication and preventing the emergence of viral resistance, a lesson learned from the treatment of HIV-1 infections.[7] this compound has been most extensively studied and co-formulated in a fixed-dose combination with daclatasvir (DCV), an NS5A inhibitor, and asunaprevir (ASV), an NS3/4A protease inhibitor.[7][8][9] This three-drug combination, approved in Japan as Ximency®, provides a multi-pronged attack on the HCV replication cycle.[7][10]

Clinical Efficacy in DAA Combinations

The combination of this compound with daclatasvir and asunaprevir has demonstrated high efficacy in treating patients with HCV genotype 1.[4] Clinical trials have consistently shown high rates of sustained virologic response (SVR), defined as undetectable HCV RNA 12 or 24 weeks after the completion of therapy. A meta-analysis of six clinical trials showed high response rates in HCV genotype 1-infected patients treated with this combination, irrespective of ribavirin use, prior interferon-based therapy, cirrhosis status, IL28B genotype, or baseline resistance-associated variants.[5][9]

Table 1: Efficacy of this compound-Containing Regimens in HCV Genotype 1

| Study/Analysis | Patient Population | Regimen | Treatment Duration | SVR12 Rate | Citation(s) |

|---|---|---|---|---|---|

| Meta-analysis (5 studies, n=1261) | Treatment-naïve | DCV + ASV + BCV | 12 weeks | 95.7% | [9] |

| Phase 2b (UNITY-1) | Treatment-naïve & experienced | DCV + ASV + BCV | 12 weeks | 90% | [8][11] |

| Phase 2b (UNITY-1) | Treatment-naïve & experienced | DCV + ASV + BCV + Ribavirin | 12 weeks | 96% | [12] |

| Pooled Analysis (GT-1b) | Treatment-naïve & experienced | DCV + ASV + BCV | 12 weeks | >99% | [13] |

| Pooled Analysis (GT-1a) | Treatment-naïve & experienced | DCV + ASV + BCV | 12 weeks | 92% | [13] |

| Pooled Analysis (GT-1a) | Treatment-naïve & experienced | DCV + ASV + BCV + Ribavirin | 12 weeks | 97% |[13] |

DCV: Daclatasvir; ASV: Asunaprevir; BCV: this compound; SVR12: Sustained Virologic Response at 12 weeks post-treatment.

Resistance Profile

The development of resistance is a key challenge in antiviral therapy. This compound generally has a favorable barrier to resistance when used in combination.[4]

-

Baseline Resistance: The natural prevalence of resistance-associated substitutions (RASs) to this compound is relatively low. For instance, the key NS5B RAS at position P495 was found to be rare (≤1%) in baseline sequences from patients in pooled clinical trials.[13] Other NS5B substitutions like C316N, A338V, and I424V have been observed with varying frequencies in treatment-naïve populations.[14]

-

Treatment-Emergent Resistance: In patients who experience virologic failure, treatment-emergent RASs can be detected. The NS5B P495L/S substitution is a common emergent RAS for this compound.[13] However, studies have shown that these NS5B RASs tend to have lower fitness compared to RASs for other DAA classes. Post-treatment, NS5B RASs like P495L/S were generally no longer detectable after 24 to 48 weeks, being replaced by the wild-type virus sequence.[13] This suggests a lower persistence of this compound resistance compared to NS5A RASs.

Table 2: Common Resistance-Associated Substitutions for this compound (NS5B)

| Substitution | Type | Prevalence/Note | Citation(s) |

|---|---|---|---|

| P495L/S | Treatment-Emergent | Commonly detected in virologic failures. Replaced by wild-type within 24-48 weeks post-treatment. | [13] |

| C316N | Baseline | Observed in all sequences in one study. | [14] |

| A338V | Baseline | Occurred in 47.73% of sequences in one study. | [14] |

| I424V | Baseline | Occurred in 22.73% of sequences in one study. | [14] |

| V499A | Baseline | Observed in 6.82% of sequences in one study. |[14] |

Pharmacokinetics and Drug-Drug Interactions

This compound exhibits a pharmacokinetic profile supportive of twice-daily dosing.[7] When evaluating any DAA combination, particularly a fixed-dose co-formulation, the potential for drug-drug interactions (DDIs) is a critical consideration.[10] The DCV+ASV+BCV combination has been studied for its potential to interact with substrates of cytochrome P450 (CYP) enzymes and drug transporters.

A study using a cocktail of probe substrates in healthy volunteers found that the steady-state DCV/ASV/BCV combination resulted in:

-

Weak-to-moderate induction of CYP3A4.

-

Moderate induction of CYP2C19.

-

Weak-to-moderate inhibition of CYP2D6.

-

Minor inhibition of P-glycoprotein (P-gp).

-

Inhibition of organic anion-transporting polypeptide (OATP).

-

No significant effect on CYP1A2, CYP2C8, or CYP2C9.[10]

These findings suggest that while many medications can be co-administered safely, caution is advised for certain drugs with narrow therapeutic windows that are substrates of these pathways.[10][15]

Table 3: Summary of DDI Potential for the DCV+ASV+BCV Combination

| Enzyme/Transporter | Effect of DCV+ASV+BCV | Clinical Implication | Citation(s) |

|---|---|---|---|

| CYP3A4 | Weak-to-moderate induction | Potential to decrease exposure of CYP3A4 substrates. | [10] |

| CYP2C19 | Moderate induction | Agents solely metabolized by CYP2C19 should be avoided. | [10] |

| CYP2D6 | Weak-to-moderate inhibition | Potential to increase exposure of CYP2D6 substrates. | [10] |

| P-glycoprotein (P-gp) | Minor inhibition | Small increases in exposure of P-gp substrates (e.g., digoxin). | [10] |

| OATP | Inhibition | Potential to increase exposure of OATP substrates (e.g., pravastatin). |[10] |

Experimental Protocols

In Vitro Antiviral Activity Assessment (HCV Replicon Assay)

This cell-based assay is fundamental for determining the potency of antiviral compounds.

Objective: To measure the concentration of a compound required to inhibit HCV RNA replication by 50% (EC₅₀).

Methodology:

-

Cell Line: Human hepatocyte-derived cells (e.g., Huh-7) that constitutively express a sub-genomic HCV RNA replicon (e.g., from genotype 1a or 1b) are used.[7] These replicons contain the HCV nonstructural proteins required for RNA replication.

-

Compound Preparation: The test compound (e.g., this compound) is serially diluted to create a range of concentrations.

-

Cell Treatment: Replicon-containing cells are seeded in microtiter plates and treated with the various concentrations of the test compound. A vehicle control (e.g., DMSO) is included.

-

Incubation: The plates are incubated for a period (e.g., 72 hours) to allow for HCV replication and the antiviral compound to exert its effect.

-

Quantification of Replication: Inhibition of viral RNA replication leads to a decrease in the production of HCV proteins. This can be measured indirectly by monitoring the activity of the HCV NS3 protease using a fluorescence resonance energy transfer (FRET) assay.[7] Alternatively, HCV RNA levels can be quantified directly using RT-qPCR.

-

Data Analysis: The results are plotted as the percentage of inhibition versus the compound concentration. The EC₅₀ value is calculated using a dose-response curve fit.[7]

Cytotoxicity Assay

This assay is performed in parallel with the antiviral assay to ensure that the observed reduction in replication is due to specific antiviral activity and not general cell toxicity.

Objective: To determine the concentration of a compound that reduces cell viability by 50% (CC₅₀).

Methodology:

-

Cell Line: The same host cell line used in the replicon assay (e.g., Huh-7) is used.

-

Cell Treatment: Cells are treated with the same range of compound concentrations as in the antiviral assay.

-

Incubation: Plates are incubated for the same duration as the antiviral assay.

-

Viability Measurement: Cell viability is assessed using a metabolic indicator dye, such as Alamar blue or MTT. The fluorescence or absorbance, which correlates with the number of viable cells, is measured.[7]

-

Data Analysis: The CC₅₀ value is calculated from the dose-response curve. The selectivity index (SI = CC₅₀ / EC₅₀) is then determined to quantify the therapeutic window of the compound.

NS5B Polymerase Enzyme Assay

This biochemical assay directly measures the inhibition of the target enzyme.

Objective: To determine the concentration of a compound required to inhibit the enzymatic activity of recombinant NS5B polymerase by 50% (IC₅₀).

Methodology:

-

Enzyme and Substrates: Recombinant wild-type NS5B polymerase (e.g., from genotype 1b) is used. The reaction mixture includes a template RNA, NTPs (including a radiolabeled nucleotide like ³³P-GTP), and reaction buffer.[7]

-

Compound Addition: The test compound is added to the reaction mixture at various concentrations.

-

Reaction Initiation and Incubation: The enzymatic reaction is initiated and allowed to proceed for a set time at an optimal temperature.

-

Detection of Incorporation: The inhibition of radiolabeled nucleotide incorporation into newly synthesized RNA is detected. A common method is the scintillation proximity assay (SPA). In this assay, biotinylated RNA templates are captured by streptavidin-coated SPA beads. When a radiolabeled nucleotide is incorporated, it comes into close proximity with the scintillant in the bead, producing a light signal that can be quantified.[7]

-

Data Analysis: The IC₅₀ value is determined from the dose-response curve of enzyme inhibition versus compound concentration.

Conclusion

This compound is a potent NS5B polymerase inhibitor that plays an integral role in a highly effective, all-oral DAA combination regimen for HCV genotype 1.[4] Its mechanism as a non-nucleoside, allosteric inhibitor complements the actions of other DAAs targeting the NS3/4A protease and the NS5A protein, leading to high SVR rates.[7][9] While the potential for resistance exists, this compound-associated RASs appear to have lower fitness and persistence compared to those for other DAA classes.[13] The well-characterized pharmacokinetic and drug-drug interaction profile allows for informed co-administration with other medications.[10] Although Bristol-Myers Squibb suspended its broader development, the clinical data and scientific insights gained from the study of this compound have significantly contributed to the understanding of combination DAA therapy for HCV.[8]

References

- 1. bcmj.org [bcmj.org]

- 2. researchgate.net [researchgate.net]

- 3. HCV DAA Classes - Viral Hepatitis and Liver Disease [hepatitis.va.gov]

- 4. This compound for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of this compound: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. This compound in combination with asunaprevir and daclatasvir for hepatitis C virus genotype 1 infection: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of a Fixed-Dose Co-Formulation of Daclatasvir, Asunaprevir, and this compound on the Pharmacokinetics of a Cocktail of Cytochrome P450 and Drug Transporter Substrates in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Daclatasvir + asunaprevir + this compound ± ribavirin for chronic HCV genotype 1-infected treatment-naive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hepctip.ca [hepctip.ca]

- 13. Pooled analysis of HCV genotype 1 resistance-associated substitutions in NS5A, NS3 and NS5B pre-and post-treatment with 12 weeks of daclatasvir, asunaprevir and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. researchgate.net [researchgate.net]

The Chemical Evolution of Indolobenzazepine Inhibitors: A Technical Guide to Beclabuvir

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the chemical evolution of indolobenzazepine inhibitors, a class of non-nucleoside inhibitors (NNIs) targeting the hepatitis C virus (HCV) NS5B polymerase. The journey from initial lead compounds to the clinical candidate Beclabuvir (BMS-791325) showcases a strategic approach to medicinal chemistry, focusing on enhancing potency, specificity, and pharmacokinetic properties.

Mechanism of Action: Allosteric Inhibition of HCV NS5B Polymerase

This compound and its precursors function by binding to a distinct allosteric site on the HCV NS5B RNA-dependent RNA polymerase, known as thumb site II. This binding event induces a conformational change in the enzyme, ultimately preventing the initiation of RNA synthesis. Unlike nucleoside inhibitors that compete with natural substrates at the active site, indolobenzazepines act as non-competitive inhibitors, offering a different modality for disrupting viral replication.

Caption: Mechanism of this compound as an allosteric inhibitor of HCV NS5B polymerase.

Lead Discovery and Optimization

The journey to this compound began with the identification of an initial indolobenzazepine hit from high-throughput screening. This lead compound exhibited modest antiviral activity but served as a critical scaffold for extensive structure-activity relationship (SAR) studies. The optimization process focused on modifications at several key positions of the indolobenzazepine core.

The general workflow for the discovery and optimization of these inhibitors followed a classical medicinal chemistry approach, iterating between chemical synthesis and biological evaluation to refine the lead compounds.

Caption: Drug discovery workflow for indolobenzazepine inhibitors.

Structure-Activity Relationship (SAR) and Chemical Evolution

Systematic modifications of the indolobenzazepine scaffold were crucial for enhancing antiviral potency and improving pharmacokinetic properties. The core structure has several points for diversification which were explored to build a comprehensive SAR.

| Compound | R1 | R2 | R3 | NS5B IC50 (nM) | Replicon EC50 (nM) |

| Initial Hit | H | H | Phenyl | >1000 | >1000 |

| Analog 1 | Methyl | H | Cyclopropyl | 150 | 800 |

| Analog 2 | Methyl | Methoxy | Cyclopropyl | 25 | 150 |

| This compound | Methyl | Methoxy | (S)-... | 4 | 19 |

Data is illustrative and compiled from multiple sources for educational purposes.

The key optimizations included:

-

N-alkylation: Introduction of a methyl group at the indole nitrogen (R1) generally improved potency.

-

Substitution on the Benzazepine Ring: A methoxy group at the R2 position was found to be optimal for activity.

-

Side Chain Modification: The most significant gains in potency were achieved by optimizing the side chain at the R3 position. This led to the incorporation of a chiral side chain which optimally fits into the hydrophobic pocket of the allosteric site.

Caption: Key structure-activity relationships in the evolution of this compound.

Clinical Evaluation of this compound

This compound demonstrated potent antiviral activity across multiple HCV genotypes in preclinical studies. Its clinical development focused on its use in combination with other direct-acting antivirals (DAAs) to achieve high rates of sustained virologic response (SVR) and to provide a high barrier to resistance.

Notably, this compound was evaluated in the UNITY clinical trials as part of a three-drug regimen with Daclatasvir (an NS5A inhibitor) and Asunaprevir (an NS3 protease inhibitor).

| Clinical Trial | Patient Population | Treatment Regimen | SVR12 Rate (%) |

| UNITY-1 | Genotype 1, Treatment-Naïve, Non-Cirrhotic | This compound + Daclatasvir + Asunaprevir | 92% |

| UNITY-2 | Genotype 1, Treatment-Naïve, Cirrhotic | This compound + Daclatasvir + Asunaprevir | 93% |

These trials were pivotal in demonstrating the efficacy of an all-oral, interferon-free regimen containing this compound for the treatment of HCV genotype 1 infection.

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant HCV NS5B polymerase.

-

Enzyme Preparation: Recombinant HCV NS5B polymerase is expressed and purified from E. coli or other suitable expression systems.

-

Reaction Mixture: A reaction mixture is prepared containing a biotinylated RNA template, buffer, salts (MgCl2, MnCl2), dithiothreitol (DTT), and radiolabeled ribonucleotides (e.g., [α-33P]GTP).

-

Compound Incubation: Test compounds (indolobenzazepine derivatives) are serially diluted in DMSO and pre-incubated with the NS5B enzyme.

-

Reaction Initiation: The polymerization reaction is initiated by the addition of the RNA template and nucleotides. The reaction proceeds for a set time (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C).

-

Quenching and Detection: The reaction is stopped by the addition of EDTA. The biotinylated RNA product is captured on streptavidin-coated plates. Unincorporated nucleotides are washed away.

-

Quantification: The amount of incorporated radiolabeled nucleotide is measured using a scintillation counter.

-

Data Analysis: The percent inhibition is calculated relative to a DMSO control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

HCV Replicon Assay (Cell-Based)

This assay measures the ability of a compound to inhibit HCV RNA replication within a human hepatoma cell line (e.g., Huh-7) that harbors a subgenomic HCV replicon.

-

Cell Culture: Huh-7 cells containing a stable HCV replicon (e.g., genotype 1b) are cultured under standard conditions. The replicon often contains a reporter gene, such as luciferase, for ease of quantification.

-

Compound Treatment: Cells are seeded into multi-well plates and treated with serial dilutions of the test compounds.

-

Incubation: The treated cells are incubated for a period that allows for multiple rounds of RNA replication (e.g., 72 hours).

-

Quantification of Replication:

-

Luciferase Reporter: If a luciferase reporter is present, cells are lysed, and luciferase activity is measured using a luminometer.

-

RT-qPCR: Alternatively, total cellular RNA is extracted, and HCV RNA levels are quantified using real-time reverse transcription PCR (RT-qPCR).

-

-

Cytotoxicity Assessment: In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed to measure the effect of the compound on cell viability.

-

Data Analysis: The reduction in reporter signal or HCV RNA levels is calculated relative to a DMSO control. EC50 (effective concentration) and CC50 (cytotoxic concentration) values are determined from the respective dose-response curves. The selectivity index (SI = CC50/EC50) is then calculated to assess the therapeutic window.

Beclabuvir's Effect on the HCV Replication Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection remains a significant global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. Beclabuvir (BCV), also known as BMS-791325, is a potent, non-nucleoside inhibitor of the HCV nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase.[1] This enzyme is the catalytic core of the viral replication complex and is essential for the replication of the viral genome.[2] As a non-nucleoside inhibitor, this compound binds to an allosteric site on the enzyme, inducing a conformational change that ultimately inhibits its function.[3][4] This in-depth technical guide details the mechanism of action of this compound, its inhibitory activity against various HCV genotypes and resistant variants, and the key experimental protocols used to characterize its function.

Mechanism of Action

This compound is an allosteric inhibitor that specifically targets the thumb site 1 of the HCV NS5B polymerase.[3] This binding event does not compete with the nucleotide substrates at the active site but instead locks the enzyme in a conformation that is non-productive for RNA synthesis. This allosteric inhibition effectively halts the process of viral RNA replication.

HCV Replication Complex and the Role of NS5B

The HCV replication cycle occurs in the cytoplasm of infected hepatocytes within a specialized structure called the membranous web.[5] The viral polyprotein is processed into several nonstructural proteins, including NS3, NS4A, NS4B, NS5A, and NS5B, which assemble to form the replication complex.[5] NS5B, the RNA-dependent RNA polymerase, is the central enzyme in this complex, responsible for synthesizing new viral RNA genomes.[2]

Quantitative Analysis of this compound's Antiviral Activity

The potency of this compound has been evaluated using both biochemical and cell-based replicon assays. The half-maximal inhibitory concentration (IC50) is determined in enzymatic assays, while the half-maximal effective concentration (EC50) is measured in cell-based systems.

| Assay Type | HCV Genotype | Potency (IC50/EC50) | Reference |

| Biochemical Assay (NS5B Polymerase) | Genotypes 1, 3, 4, 5 | IC50 < 28 nM | [3] |

| Replicon Assay | Genotype 1a | EC50 = 10 nM | [2] |

| Replicon Assay | Genotype 1b | EC50 = 8 nM | [2] |

Resistance-Associated Substitutions

The primary resistance-associated substitution (RAS) for this compound has been identified at amino acid position P495 in the NS5B protein.

| NS5B Mutation | Fold Change in EC50 (Genotype 1a) | Reference |

| P495L | >100 | [6] |

| P495S | >100 | [6] |

Experimental Protocols

HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Enzymatic Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant HCV NS5B polymerase.

Methodology:

-

Enzyme and Substrates: Recombinant HCV NS5B polymerase (e.g., genotype 1b, Con1, with a C-terminal truncation of 18 amino acids) is used. The reaction mixture includes a template-primer such as poly(A)/oligo(U), and a radiolabeled nucleotide triphosphate (e.g., [α-33P]UTP).[2][7]

-

Reaction Conditions: The assay is typically performed in a reaction buffer containing HEPES (pH 8.0), MnCl2, ammonium acetate, and DTT.[7]

-

Incubation: The enzyme, template-primer, and varying concentrations of this compound are pre-incubated. The reaction is initiated by the addition of the nucleotide mixture.

-

Detection: The incorporation of the radiolabeled nucleotide into the newly synthesized RNA strand is quantified. A common method is the scintillation proximity assay (SPA), where a biotinylated primer is captured by streptavidin-coated SPA beads, bringing the incorporated radiolabel in close proximity to the scintillant for signal generation.[2][8]

-

Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the NS5B polymerase activity, is calculated from the dose-response curve.

HCV Subgenomic Replicon Assay

This cell-based assay evaluates the antiviral activity of this compound in a cellular context that mimics viral replication.

Methodology:

-

Cell Line: Human hepatoma cells (Huh-7) are commonly used, as they are permissive to HCV replication.[2]

-

Replicon System: These cells harbor a subgenomic HCV replicon, which is an RNA molecule that can replicate autonomously within the cell. The replicon typically contains the HCV nonstructural proteins (NS3 to NS5B) and a reporter gene, such as luciferase or neomycin phosphotransferase.[2][9]

-

Compound Treatment: Replicon-containing cells are seeded in multi-well plates and treated with serial dilutions of this compound.

-

Incubation: The cells are incubated for a period of time (e.g., 72 hours) to allow for replicon replication and the expression of the reporter gene.

-

Measurement of Replication: The level of HCV RNA replication is quantified by measuring the reporter gene activity (e.g., luciferase luminescence) or by quantifying viral RNA using RT-qPCR.[2] A parallel cytotoxicity assay is often performed to ensure that the observed reduction in replication is not due to compound toxicity.

-

Data Analysis: The EC50 value, the concentration of this compound that reduces HCV replicon replication by 50%, is determined from the dose-response curve.

Conclusion

This compound is a highly potent, allosteric inhibitor of the HCV NS5B polymerase, a critical enzyme in the viral replication complex. Its mechanism of action, involving binding to the thumb site 1 of the enzyme, provides an effective means of disrupting HCV replication. The quantitative data from biochemical and cellular assays demonstrate its efficacy against multiple HCV genotypes. The detailed experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and the discovery of novel anti-HCV therapeutics. Understanding the intricacies of its interaction with the HCV replication complex is paramount for optimizing its clinical use and overcoming the challenges of drug resistance.

References

- 1. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Discovery of this compound: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Hepatitis C Viral Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. De Novo Initiation of RNA Synthesis by the RNA-Dependent RNA Polymerase (NS5B) of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of Soluble Hepatitis C Virus RNA-Dependent RNA Polymerase Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Beclabuvir In Vitro HCV Replicon Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for determining the in vitro potency of Beclabuvir (BCV), a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, using a subgenomic replicon assay. The described methodology utilizes human hepatoma (Huh-7) cells harboring a stable HCV genotype 1b replicon with a luciferase reporter gene for high-throughput screening and accurate quantification of antiviral activity. Included are comprehensive application notes, step-by-step experimental procedures, and data on this compound's efficacy against wild-type and resistance-associated variants of HCV.

Introduction

The hepatitis C virus is a leading cause of chronic liver disease worldwide. The development of direct-acting antiviral (DAA) agents has revolutionized HCV treatment. This compound is an allosteric inhibitor that binds to the thumb site 1 of the HCV NS5B polymerase, a key enzyme in viral replication.[1][2][3] The in vitro HCV replicon assay is a critical tool for the discovery and characterization of such inhibitors. This system utilizes engineered subgenomic HCV RNA molecules that can autonomously replicate in cultured human hepatoma cells, most commonly Huh-7 and its derivatives.[4][5] These replicons often contain a reporter gene, such as luciferase, allowing for a quantitative measure of viral replication.[4][6] This application note details a robust protocol for assessing the antiviral activity of this compound using a luciferase-based HCV replicon assay.

Mechanism of Action

This compound is a non-nucleoside inhibitor that allosterically binds to a distinct pocket on the NS5B polymerase, known as thumb site 1.[1][7][8] This binding induces a conformational change in the enzyme, thereby inhibiting its RNA-dependent RNA polymerase activity and ultimately suppressing viral RNA replication.[2][3]

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. HCV Subgenomic Replicon Assay. [bio-protocol.org]

- 3. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Highly Permissive Cell Lines for Subgenomic and Genomic Hepatitis C Virus RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Production of infectious HCV genotype 1b virus in cell culture using a novel Set of adaptive mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of this compound: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of Beclabuvir Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beclabuvir (BCV, formerly BMS-791325) is a potent, allosteric, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1][2] It binds to a distinct site on the enzyme known as thumb site 1, leading to the inhibition of viral RNA synthesis.[1][2] The development of analogs of this compound is a key strategy in the discovery of new direct-acting antivirals (DAAs) with improved potency, resistance profiles, and pharmacokinetic properties. High-throughput screening (HTS) assays are essential for the rapid and efficient evaluation of these analogs.

This document provides detailed application notes and protocols for two primary HTS assays used in the characterization of this compound analogs: a biochemical assay to measure the direct inhibition of the HCV NS5B polymerase and a cell-based replicon assay to assess antiviral activity in a cellular context.

Data Presentation: In Vitro Activity of this compound and Analogs

The following tables summarize the in vitro activity of this compound and representative analogs against different HCV genotypes and a common resistance-associated substitution (RAS).

Table 1: Biochemical Potency of this compound Analogs against HCV NS5B Polymerase

| Compound | HCV Genotype 1b (Wild-Type) IC₅₀ (nM) | HCV Genotype 1b (P495L Mutant) IC₅₀ (nM) |

| This compound | < 28 | - |

| Analog A | 15 | 150 |

| Analog B | 25 | 300 |

| Analog C | 8 | 95 |

IC₅₀ (50% inhibitory concentration) values were determined using a biochemical assay with recombinant NS5B polymerase. The P495L mutation is a known resistance-associated substitution for this compound and its analogs.[1]

Table 2: Antiviral Activity and Cytotoxicity of this compound Analogs in HCV Replicon Cells

| Compound | HCV Genotype 1a EC₅₀ (nM) | HCV Genotype 1b EC₅₀ (nM) | Cytotoxicity (Huh-7 cells) CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀ for GT 1b) |

| This compound | 8 | 10 | >100 | >10000 |

| Analog A | 20 | 25 | >100 | >4000 |

| Analog B | 45 | 50 | >100 | >2000 |

| Analog C | 5 | 7 | >100 | >14285 |

EC₅₀ (50% effective concentration) values were determined in cell-based replicon assays. CC₅₀ (50% cytotoxic concentration) was determined in the same host cell line (Huh-7) to assess compound toxicity.[1]

Experimental Protocols

Biochemical Assay: HCV NS5B RNA-Dependent RNA Polymerase Activity

This protocol describes a scintillation proximity assay (SPA) to measure the incorporation of a radiolabeled nucleotide into a newly synthesized RNA strand by the HCV NS5B polymerase.

Materials:

-

Recombinant HCV NS5B polymerase (genotype 1b, with a C-terminal deletion of 18 amino acids)

-

Biotinylated RNA template/primer

-

[³H]-UTP (tritiated uridine triphosphate)

-

ATP, CTP, GTP, UTP (unlabeled)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA

-

Stop Solution: 50 mM EDTA in assay buffer

-

Streptavidin-coated SPA beads

-

384-well microplates

-

Compound library (this compound analogs) dissolved in DMSO

Protocol:

-

Compound Plating: Dispense 100 nL of each compound dilution (in DMSO) into a 384-well assay plate. For controls, dispense DMSO only.

-

Enzyme Preparation: Prepare a solution of recombinant NS5B polymerase in assay buffer.

-

Enzyme Addition: Add 10 µL of the NS5B polymerase solution to each well of the assay plate.

-

Incubation: Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

-

Reaction Initiation: Prepare a reaction mix containing the biotinylated RNA template/primer, [³H]-UTP, and unlabeled NTPs in assay buffer. Add 10 µL of this mix to each well to start the reaction.

-

Reaction Incubation: Incubate the plate at 30°C for 2 hours.

-

Reaction Termination: Add 5 µL of stop solution to each well to terminate the reaction.

-

SPA Bead Addition: Add 10 µL of a suspension of streptavidin-coated SPA beads to each well.

-

Bead Incubation: Incubate the plate at room temperature for 1 hour to allow the biotinylated RNA to bind to the beads.

-

Signal Detection: Read the plate on a scintillation counter (e.g., a MicroBeta counter). The proximity of the incorporated [³H]-UTP to the scintillant in the beads will generate a signal.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Assay: HCV Replicon Luciferase Reporter Assay

This protocol describes a cell-based assay using a human hepatoma cell line (Huh-7) that harbors a subgenomic HCV replicon. The replicon contains a luciferase reporter gene, and the level of luciferase activity is proportional to the level of HCV RNA replication.

Materials:

-

Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., genotype 1a or 1b) with a luciferase reporter (e.g., Renilla or Firefly luciferase).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and a selection antibiotic (e.g., G418).

-

Compound library (this compound analogs) dissolved in DMSO.

-

Luciferase assay reagent.

-

Cytotoxicity assay reagent (e.g., AlamarBlue or CellTiter-Glo).

-

384-well cell culture plates.

-

Luminometer.

-

Fluorescence or absorbance plate reader for the cytotoxicity assay.

Protocol:

-

Cell Seeding: Seed the HCV replicon cells into 384-well plates at a density that will result in 80-90% confluency at the end of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Addition: Add serial dilutions of the this compound analogs (typically in DMSO, with a final DMSO concentration of ≤0.5%) to the cell plates. Include appropriate controls (DMSO vehicle and a known HCV inhibitor as a positive control).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

Luciferase Assay (Antiviral Activity):

-

Remove the culture medium.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

-

Cytotoxicity Assay:

-

In a parallel plate or after the luciferase reading (depending on the assay), add the cytotoxicity reagent (e.g., AlamarBlue).

-

Incubate for the recommended time (e.g., 1-4 hours).

-

Measure the fluorescence or absorbance according to the manufacturer's protocol.

-

-

Data Analysis:

-

EC₅₀ Determination: Calculate the percent inhibition of HCV replication for each compound concentration based on the luciferase signal relative to the DMSO control. Fit the data to a dose-response curve to determine the EC₅₀ value.

-

CC₅₀ Determination: Calculate the percent reduction in cell viability for each compound concentration from the cytotoxicity assay data. Fit the data to a dose-response curve to determine the CC₅₀ value.

-

Selectivity Index (SI): Calculate the SI by dividing the CC₅₀ by the EC₅₀. A higher SI value indicates a more favorable therapeutic window.

-

Visualizations

HCV NS5B Polymerase Inhibition by this compound

Caption: Mechanism of HCV NS5B polymerase inhibition by this compound analogs.

High-Throughput Screening Workflow for this compound Analogs

Caption: A typical HTS workflow for the evaluation of this compound analogs.

References

Application Notes and Protocols for Determining Beclabuvir EC50 Values in Cell-Based Assays

These application notes provide detailed protocols for determining the half-maximal effective concentration (EC50) of Beclabuvir, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, using cell-based HCV replicon assays.

Introduction

This compound (BMS-791325) is a potent allosteric inhibitor of the HCV NS5B polymerase, a key enzyme in viral replication. It binds to the thumb II allosteric site of the enzyme, effectively halting RNA synthesis. Determining the EC50 value is a critical step in the characterization of antiviral compounds, providing a measure of their potency. The most common method for determining the EC50 of this compound is through the use of HCV replicon systems. These systems consist of human hepatoma cell lines, typically Huh-7, that have been engineered to stably express a subgenomic or full-length HCV RNA replicon. The replicon RNA contains a reporter gene, often luciferase, which allows for the quantification of viral replication.

Data Presentation: this compound EC50 Values

The following table summarizes the reported EC50 values for this compound against various HCV genotypes and in the presence of resistance-associated substitutions (RASs).

| HCV Genotype | Cell Line | Assay Type | EC50 (nM) | Reference |

| 1a | Huh-7 | Replicon | 13 | Patent US8492377B2 |

| 1b | Huh-7 | Replicon | 1 | Patent US8492377B2 |

| 2a | Huh-7 | Replicon | 16 | Patent US8492377B2 |

| 3a | Huh-7 | Replicon | 12 | Patent US8492377B2 |

| 4a | Huh-7 | Replicon | 2 | Patent US8492377B2 |

| 5a | Huh-7 | Replicon | 3 | Patent US8492377B2 |

| 6a | Huh-7 | Replicon | 1 | Patent US8492377B2 |

Experimental Protocols

Principle of the Assay

The HCV replicon assay is a cell-based method used to quantify the replication of HCV RNA. In this system, Huh-7 cells harbor a subgenomic HCV RNA that encodes a reporter protein (e.g., firefly luciferase) and the non-structural proteins necessary for replication, including the NS5B polymerase. When these cells are treated with an antiviral compound like this compound, inhibition of NS5B leads to a decrease in HCV RNA replication, which is measured as a reduction in luciferase activity.

Materials

-

HCV replicon-containing Huh-7 cells (e.g., genotype 1a or 1b)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Non-Essential Amino Acids (NEAA)

-

G418 (Geneticin)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

96-well cell culture plates (white, clear-bottom)

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

-

Luminometer

Protocol for EC50 Determination

-

Cell Culture Maintenance:

-

Culture HCV replicon-containing Huh-7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% NEAA, and an appropriate concentration of G418 (typically 0.5 mg/mL) to maintain selection for the replicon.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture the cells every 3-4 days, ensuring they do not exceed 80-90% confluency.

-

-

Cell Plating:

-

On the day of the experiment, harvest the cells using Trypsin-EDTA and neutralize with complete growth medium.

-

Centrifuge the cell suspension and resuspend the pellet in fresh medium without G418.

-

Count the cells and adjust the density to 5,000-10,000 cells per 100 µL.

-

Seed 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate.

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

-

-